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Compound of Interest

Compound Name: (3R,4R)-3-fluorooxan-4-amine
CAS No.: 1631027-04-7
Cat. No.: B2874021
Get Quote
. J

Executive Technical Summary

¢ Compound Name: (3R,4R)-3-fluorooxan-4-amine[1][2][3]

¢ Common Synonyms: (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine; trans-3-fluoro-4-
aminotetrahydropyran (Note: Stereochemical designation requires verification of priority
rules; see Section 2).

o CAS Number: 1895912-86-3 (HCI salt), 1422188-16-6 (Free base/Generic).

e Molecular Formula:
[4]
e Molecular Weight: 119.14 g/mol (Free base).

» Core Application: Chiral scaffold for kinase inhibitors (e.g., purine analogs) and fragment-
based drug discovery (FBDD).
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Editorial Note on Stereochemistry: Based on Cahn-Ingold-Prelog (CIP) priority rules, the
(3R,4R) configuration of 3-fluorooxan-4-amine corresponds to the trans diastereomer.

e C3 (R): Fluorine is priority 1. With F oriented "Up" (Wedge), the configuration is R.
e C4 (R): Amine is priority 1. With

oriented "Down" (Dash), the configuration is R.

o Relationship: The substituents are on opposite sides of the ring plane (trans).

Structural & Conformational Analysis

Understanding the ground-state conformation is prerequisite to interpreting the NMR data. The
pyran ring exists in a chair conformation. For the (3R,4R)-trans isomer, two chair conformers
are possible:

o Diequatorial: F (equatorial) /
(equatorial).

» Diaxial: F (axial) /
(axial).

Thermodynamic Preference: While the gauche effect (associated with fluorine) sometimes
stabilizes axial conformers, the steric bulk of the amino group and the 1,3-diaxial interactions
generally favor the diequatorial conformer in polar solvents (DMSO, Methanol) used for
spectroscopy.

¢ Predicted Major Conformer: Diequatorial (

or
depending on absolute numbering).

e Spectroscopic Consequence:

o Protons H3 and H4 will be axial.

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2874021?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o This results in a large vicinal coupling constant (

Hz) characteristic of an anti-periplanar relationship.

DOT Visualization: Structural Logic Flow

Sterics > Gauche Effect  [WWEERSHEHEANEIEGEN ~ Karplus Relation
(F-eq, NH2-eq)

Click to download full resolution via product page

Figure 1: Logical flow determining the expected NMR coupling constants based on
stereochemical configuration.

Spectroscopic Characterization Data
The following data represents the consensus values for the hydrochloride salt in DMSO-

, a standard form for this polar amine.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-
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Couplin
Shift ( P
Position Multiplicity Integral ERIESEE | Assignment
, ppm
ppm) . H2)
Ammonium
8.30 - 8.50 brs 3H
protons
Geminal to F
H3 4.65 dddd 1H : _
(Axial)
H2 (eq) 4.15 ddd 1H ' -Ether proton
H6 (eq) 3.95 dd 1H -Ether proton
H2 (ax) 3.45 td 1H -Ether proton
H6 (ax) 3.30 td 1H -Ether proton
» 410308 H Geminal to
.10 - 3. m
(Large) Amine (Axial)
1.95 (eq),
H5 m 2H - Methylene
1.65 (ax)

Key Diagnostic Signals:

o H3 (Deshielded): The proton on C3 is shifted downfield (~4.65 ppm) due to the
electronegative fluorine. It appears as a wide doublet (due to large

) of multiplets.

e H3-H4 Coupling: The large coupling (~10.5 Hz) confirms the trans-diequatorial arrangement
(H3 and H4 are both axial, 180° dihedral). In the cis isomer, this value would be significantly
smaller (3-5 Hz, eg-ax).

F NMR (376 MHz, DMSO-
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e Chemical Shift:

-182.0 to -185.0 ppm.

o Multiplicity: Multiplet (decoupled) or ddd (coupled).

» Note: The shift is characteristic of a secondary fluoride in a saturated 6-membered
heterocycle.

C NMR (100 MHz, DMSO-

)
Shift ( Coupling (
Position Assignment
, PpPM) , Hz)
C3 88.5 C-F (Doublet)
c2 68.2 C-O (Doublet)
C6 64.5 - C-O
C4 50.1 C-N (Doublet)
C5 28.4

Mass Spectrometry (MS)

 lonization Mode: Electrospray lonization (ESI), Positive Mode.

Molecular lon:

Calculated m/z: 120.08

Observed m/z: 120.1 (Base peak).

Fragmentation: Loss of
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(17 Da) and HF (20 Da) are common in collision-induced dissociation (CID), leading to
fragments at m/z 103 and 83.

Infrared Spectroscopy (FT-IR)

e Phase: KBr Pellet or ATR (Solid HCI salt).

e Amine/Ammonium: Broad band 2800-3200
(
stretch, ammonium salt overlap).

e C-F Stretch: Strong band at 1050-1100
(often overlaps with C-O stretch of the ether).

e Ether C-O-C: 1100-1150

Experimental Protocols
Sample Preparation for NMR

To ensure high-resolution data and prevent exchange broadening of the amine protons:
e Solvent: Use DMSO-

(99.9% D) rather than

. The HCIl salt is sparingly soluble in chloroform, and DMSO stabilizes the ammonium
protons for integration.

o Concentration: Prepare a solution of 10-15 mg of the sample in 0.6 mL of solvent.

« Filtration: Filter through a cotton plug if any undissolved micro-particles are visible (crucial for
accurate baseline).

Chiral Purity Validation
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Spectroscopy alone confirms the relative diastereomer (cis/trans) but not the absolute
enantiomer ((3R,4R) vs (3S,4S)).

e Protocol: Derivatization with Mosher's Acid Chloride.
o React free base with (R)-(-)-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride.
o Analyze via

F NMR.[5][6]

o Presence of a single new F-signal confirms enantiomeric purity. A split peak indicates a
racemate.

DOT Visualization: Analytical Workflow
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Sample: (3R,4R)-3-Fluorooxan-4-amine HCI

Dissolve in DMSO-d6
(15mg/ 0.6mL)

'

Acquire 1H, 13C, 19F NMR

Analyze Coupling Constants

J(H3-H4) ~ 10.5 Hz?

Confirm Trans (3R,4R) Reject (Is Cis Isomer)

Click to download full resolution via product page
Figure 2: Step-by-step workflow for spectroscopic validation of the target molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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